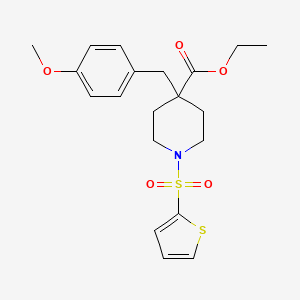
ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects in scientific research. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate in lab experiments include its potential as a lead compound for the development of new therapeutic agents, its ability to inhibit specific enzymes and signaling pathways, and its potential to induce apoptosis in cancer cells. However, limitations include the need for further research to determine its safety and efficacy in humans, as well as the need for more efficient synthesis methods.
Orientations Futures
There are several future directions for research on ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate. These include further studies on its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. In addition, future research could focus on developing more efficient synthesis methods for this compound and identifying its potential side effects and toxicity in humans. Finally, research could focus on identifying other compounds that have similar mechanisms of action and potential therapeutic applications.
Conclusion
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has shown promising results in scientific research as a potential therapeutic agent for various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, further research could identify its potential as a lead compound for the development of new therapeutic agents and its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 2-thiophenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 4-methoxybenzyl chloride, and finally, the reaction of the resulting compound with ethyl chloroformate. This method has been described in detail in various scientific publications.
Applications De Recherche Scientifique
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been used in scientific research as a potential drug candidate for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In addition, this compound has been studied for its potential use in the development of new therapeutic agents for diabetes and obesity.
Propriétés
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-3-26-19(22)20(15-16-6-8-17(25-2)9-7-16)10-12-21(13-11-20)28(23,24)18-5-4-14-27-18/h4-9,14H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJBEDWHMRTFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CS2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4957966.png)
![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4957975.png)
![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)

![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)